molecular formula C8H24FNO2 B106582 Tetraethylammonium fluoride dihydrate CAS No. 63123-01-3

Tetraethylammonium fluoride dihydrate

Cat. No.: B106582
CAS No.: 63123-01-3
M. Wt: 185.28 g/mol
InChI Key: HRTKQUHFGZFPPF-UHFFFAOYSA-M
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Description

Tetraethylammonium fluoride dihydrate is a chemical compound with the molecular formula C8H24FNO2. It is a quaternary ammonium salt that includes a fluoride anion and two molecules of water. This compound is known for its use in various chemical reactions and as a reagent in organic synthesis.

Mechanism of Action

Target of Action

Tetraethylammonium fluoride dihydrate primarily targets autonomic ganglia , calcium- and voltage-activated potassium channels , and nicotinic acetylcholine receptors . These targets play a crucial role in the transmission of nerve impulses and regulation of cellular activities.

Mode of Action

The compound interacts with its targets by blocking them . This blocking action prevents the normal functioning of these targets, leading to changes in the transmission of nerve impulses and cellular activities.

Biochemical Pathways

The exact biochemical pathways affected by this compound are still under investigation. It is known that the compound’s blocking action on autonomic ganglia and nicotinic acetylcholine receptors can disrupt the normal functioning of the nervous system .

Pharmacokinetics

The compound’s solubility in water suggests that it could be readily absorbed and distributed in the body. The impact of these properties on the compound’s bioavailability is currently unknown.

Result of Action

The blocking action of this compound on its targets leads to changes in the transmission of nerve impulses and cellular activities . This can result in various molecular and cellular effects, depending on the specific targets and pathways involved.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is known to be hygroscopic , meaning it readily absorbs moisture from the environment. This could potentially affect its stability and efficacy. Furthermore, the compound’s action could also be influenced by factors such as pH and temperature, although specific details are currently unknown.

Biochemical Analysis

Biochemical Properties

Tetraethylammonium fluoride dihydrate is known to interact with various biomolecules. It is commonly used as a deprotection reagent in organic synthesis for the deprotection of silyl ether functional groups . The nature of these interactions is primarily chemical, involving the transfer of a fluoride ion from the this compound molecule to the target biomolecule .

Cellular Effects

It is known that tetraethylammonium salts can block selective potassium channels , which could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a fluoride ion donor. It can donate a fluoride ion to a target molecule, such as a silyl ether functional group, thereby deprotecting the group and allowing it to participate in further chemical reactions .

Metabolic Pathways

It is known that tetraethylammonium salts can block selective potassium channels , which could potentially influence metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetraethylammonium fluoride dihydrate can be synthesized through the reaction of tetraethylammonium hydroxide with hydrofluoric acid. The reaction is typically carried out in an inert atmosphere to prevent moisture from affecting the product. The resulting solution is then evaporated to obtain the dihydrate form.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes careful control of reaction conditions to ensure high purity and yield. The compound is often produced in facilities equipped to handle hazardous chemicals like hydrofluoric acid.

Chemical Reactions Analysis

Types of Reactions

Tetraethylammonium fluoride dihydrate undergoes several types of chemical reactions, including:

    Oxidation: It can act as a catalyst in oxidation reactions.

    Methylation: It is used in methylation reactions.

    Deuteration: It serves as a catalyst in deuteration reactions.

    Substitution: It can participate in substitution reactions, particularly involving the fluoride anion.

Common Reagents and Conditions

Common reagents used with this compound include organic solvents like dichloromethane and acetonitrile. The reactions are often carried out under an inert atmosphere to prevent moisture and other contaminants from affecting the reaction.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the product could be an oxidized organic compound, while in methylation reactions, the product would be a methylated derivative.

Scientific Research Applications

Tetraethylammonium fluoride dihydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly for the cleavage of silicon-carbon bonds.

    Biology: It can be used to study ion channels and other biological processes involving fluoride ions.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of pharmacology.

    Industry: It is used as a catalyst in various industrial chemical reactions, including oxidation and methylation.

Comparison with Similar Compounds

Similar Compounds

  • Tetraethylammonium chloride
  • Tetraethylammonium bromide
  • Tetramethylammonium fluoride
  • Tetrabutylammonium fluoride

Uniqueness

Tetraethylammonium fluoride dihydrate is unique due to its ability to act as a phase transfer catalyst and its specific applications in the cleavage of silicon-carbon bonds. Its dihydrate form also provides stability and ease of handling compared to other similar compounds.

Properties

IUPAC Name

tetraethylazanium;fluoride;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N.FH.2H2O/c1-5-9(6-2,7-3)8-4;;;/h5-8H2,1-4H3;1H;2*1H2/q+1;;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTKQUHFGZFPPF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CC.O.O.[F-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H24FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63123-01-3, 98330-04-2
Record name Tetraethylammonium fluoride hydrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Tetraethylammonium fluoride dihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetraethylammonium fluoride dihydrate
Reactant of Route 2
Tetraethylammonium fluoride dihydrate
Reactant of Route 3
Tetraethylammonium fluoride dihydrate

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